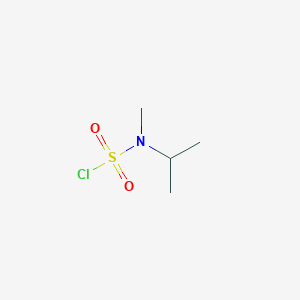
methyl (2S)-2-isothiocyanatopropanoate
Descripción general
Descripción
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the natural sources or synthetic methods of production .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step synthesis processes and the conditions under which these reactions occur .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Degradation of Pesticides
Methyl (2S)-2-isothiocyanatopropanoate is structurally related to various methyl compounds used in pesticides. For instance, research on methyl parathion, an organophosphorus pesticide, reveals its degradation using hydrodynamic cavitation, which could be relevant for related methyl compounds (Patil & Gogate, 2012).
Analysis of Biocides in Packaging Materials
Studies on isothiazolinone biocides, such as 2-methyl-4-isothiazolin-3-one, in adhesives used for food packaging materials, indicate the significance of methyl compounds in monitoring the safety of packaging materials (Rosero-Moreano, Canellas, & Nerín, 2014).
Soil Fumigation
Research on alternatives to methyl bromide for pre-plant soil fumigation suggests the role of methyl isothiocyanate generators, like metam sodium, which share structural similarities with methyl (2S)-2-isothiocyanatopropanoate (Duniway, 2002).
Biofumigation and Pest Management
The concept of biofumigation, using Brassica green manures to release isothiocyanates similar to methyl isothiocyanate, highlights the agricultural applications of methyl compounds in pest and disease management (Matthiessen & Kirkegaard, 2006).
Synthesis in Microbial Strains
Research into pentanol isomers, such as 2-methyl-1-butanol, via microbial fermentation indicates the potential biotechnological applications of methyl compounds in biofuel production (Cann & Liao, 2009).
Renewable Chemicals and Fuels
The study of fermented isobutanol (2-methyl-1-propanol) for biofuel applications, especially its dehydration to isobutylene, underscores the role of methyl compounds in renewable energy research (Taylor, Jenni, & Peters, 2010).
Mecanismo De Acción
Mode of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with biological targets through a variety of mechanisms, including covalent binding and redox cycling .
Biochemical Pathways
Isothiocyanates, in general, are known to influence a variety of biochemical pathways, including those involved in inflammation, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates, in general, are known to have a variety of biological effects, including anti-inflammatory, anticancer, and antioxidant activities .
Safety and Hazards
Propiedades
IUPAC Name |
methyl (2S)-2-isothiocyanatopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBLTIOKKCLSD-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943362 | |
| Record name | Methyl N-(sulfanylidenemethylidene)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-isothiocyanatopropanoate | |
CAS RN |
21055-39-0 | |
| Record name | Methyl N-(sulfanylidenemethylidene)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















